molecular formula C10H6 B1594171 1,2-Diethynylbenzene CAS No. 21792-52-9

1,2-Diethynylbenzene

Cat. No.: B1594171
CAS No.: 21792-52-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
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Description

1,2-Diethynylbenzene is an organic compound with the molecular formula C₁₀H₆. It consists of a benzene ring substituted with two ethynyl groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethynylbenzene can be synthesized through the oxidative coupling of this compound derivatives. This method involves the use of oxidative agents to couple the ethynyl groups, forming the desired compound . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like copper(I) chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidative coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as iodine or other halogens can be used under controlled conditions to achieve oxidation.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl groups.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Diacetylene macrocycles and other polymeric structures.

    Reduction: Ethylene-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Diethynylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-diethynylbenzene primarily involves its ability to undergo oxidative coupling and polymerization reactions. The ethynyl groups can participate in various chemical transformations, leading to the formation of complex structures. The molecular targets and pathways involved include the interaction of the ethynyl groups with oxidative agents and catalysts, facilitating the formation of new bonds and polymeric structures .

Comparison with Similar Compounds

  • 1,3-Diethynylbenzene
  • 1,4-Diethynylbenzene
  • Diethynylbenzene dianion

Comparison: 1,2-Diethynylbenzene is unique due to the specific positioning of the ethynyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 1,3-diethynylbenzene and 1,4-diethynylbenzene, the 1,2-isomer exhibits different electronic and steric properties, leading to distinct chemical behavior and applications .

Properties

IUPAC Name

1,2-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDUPRWILCUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176204
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26776-82-9, 21792-52-9
Record name Benzene, o-diethynyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethynylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-diethynylbenzene?

A1: The molecular formula of this compound is C10H6. Its molecular weight is 126.15 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is commonly characterized by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic stretching frequency of the C≡C bond in alkynes, including this compound. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the hydrogen and carbon environments within the molecule, aiding in structural confirmation. [, ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. []

Q3: How stable is this compound under ambient conditions?

A3: this compound is generally stable under ambient conditions, but it can undergo polymerization or oxidation upon prolonged exposure to air or heat. []

Q4: Can you elaborate on the thermal reactivity of this compound and its derivatives?

A4: this compound derivatives, particularly enediynes, exhibit interesting thermal reactivities. They undergo exothermic Bergman cyclization reactions, forming highly reactive diradicals that can abstract hydrogen atoms from surrounding molecules. [, , ]

Q5: Are there any notable catalytic applications of this compound or its derivatives?

A6: While this compound itself is not a widely used catalyst, its derivatives, especially those incorporating transition metals, have shown promise in various catalytic reactions. For instance, copper(I) complexes with this compound-based ligands have been studied as potential catalysts for the monooxygenation of phenols, mimicking the activity of the enzyme tyrosinase. []

Q6: Has computational chemistry been employed to study this compound and its reactivity?

A7: Yes, computational methods like Density Functional Theory (DFT) and Moller-Plesset second-order perturbation theory (MP2) have been crucial in understanding the reactivity of this compound derivatives. These studies help predict reaction pathways, estimate activation energies for processes like the Bergman cyclization, and elucidate the influence of substituents on reaction rates. [, , ]

Q7: How do substituents on the benzene ring of this compound influence its reactivity?

A8: Substituents significantly affect the reactivity of this compound, particularly in reactions like the Bergman cyclization. For example, electron-withdrawing groups like nitro (-NO2) and aldehyde (-CHO) at the ortho position decrease the activation energy for cyclization, making the reaction more favorable. []

Q8: How do steric effects influence the reactivity of this compound derivatives?

A9: Steric hindrance plays a crucial role in determining the preferred reaction pathway. Bulky substituents can hinder the classic C1-C6 Bergman cyclization, favoring alternative reactions like the C1-C5 cyclization, leading to the formation of different products. []

Q9: How is this compound commonly synthesized?

A9: this compound can be synthesized using Sonogashira coupling reactions, which involve the palladium-catalyzed coupling of 1,2-diiodobenzene or 1,2-dibromobenzene with a terminal alkyne in the presence of a copper co-catalyst and an amine base.

Q10: What are some interesting reactions involving this compound?

A10: this compound is a versatile building block for complex molecules. Some noteworthy reactions include:

  • Glaser Coupling: This reaction allows for the dimerization of this compound, creating macrocyclic structures with interesting properties. []
  • Hydrophosphination: Adding phosphines to the triple bonds of this compound can generate phosphine ligands useful in coordination chemistry and catalysis. [, , ]
  • Frustrated Lewis Pair (FLP) Reactions: FLPs, typically composed of a Lewis acid and a Lewis base, can react with this compound in various ways, leading to the formation of heterocycles or zwitterionic species. []

Q11: Can this compound form complexes with transition metals?

A12: Yes, this compound readily coordinates to various transition metals. The alkyne moieties can act as either σ-donors or π-acceptors, forming stable metal complexes. [, , ]

Q12: What are some interesting examples of metal complexes containing this compound?

A13: this compound forms complexes with a variety of metals, including copper, silver, iron, and manganese. These complexes exhibit diverse structural motifs and electronic properties, making them intriguing for various applications. [, , , ]

Q13: Is there any relevance of this compound in astrochemistry?

A14: this compound and its derivative, ethynylbenzene, have been detected in the Taurus Molecular Cloud (TMC-1), suggesting their potential role in the formation of polycyclic aromatic hydrocarbons (PAHs) in interstellar environments. [, ]

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